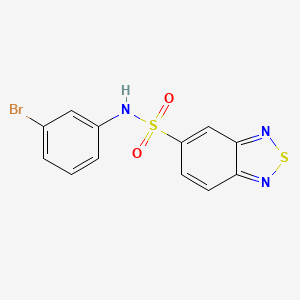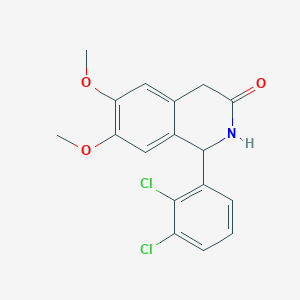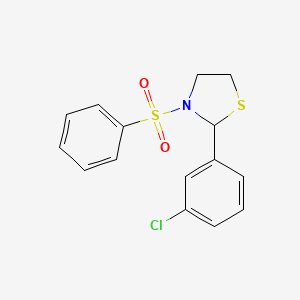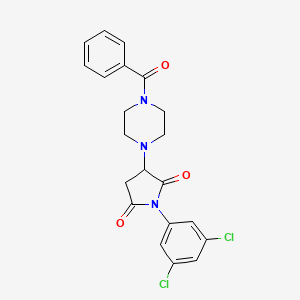
N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Descripción general
Descripción
N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as Br-BTA, is a compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains a benzothiadiazole ring, which is known for its unique properties such as fluorescence and electron-accepting ability.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is based on its unique properties such as fluorescence and electron-accepting ability. In organic electronics, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide acts as a p-type semiconducting material, which can transport holes in the presence of an electric field. In optoelectronics, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide acts as a fluorescent probe, which can emit light upon excitation with a specific wavelength. In bioimaging, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide acts as a fluorescent dye, which can label cells and tissues for imaging purposes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have low toxicity and good biocompatibility, which makes it suitable for biological applications. In vitro studies have shown that N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can penetrate cell membranes and localize in the cytoplasm and nucleus of cells. In vivo studies have shown that N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can accumulate in tumor tissues, which makes it a potential candidate for cancer diagnosis and therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in lab experiments include its unique properties such as fluorescence and electron-accepting ability, its low toxicity and good biocompatibility, and its potential applications in various scientific fields. The limitations of using N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in lab experiments include its relatively low yield of synthesis, its sensitivity to air and moisture, and its potential interference with other molecules in biological systems.
Direcciones Futuras
There are several future directions for the research on N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to explore the potential applications of N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in other scientific fields such as catalysis and sensing. A third direction is to investigate the mechanism of action of N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in biological systems and to develop new strategies for its use in cancer diagnosis and therapy.
Conclusion:
In conclusion, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties such as fluorescence and electron-accepting ability make it a promising candidate for the development of organic electronics, optoelectronics, and bioimaging. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide have been discussed in this paper.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been extensively studied for its potential applications in various scientific fields such as organic electronics, optoelectronics, and bioimaging. In organic electronics, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as a building block for the synthesis of semiconducting polymers, which have shown promising results in the development of organic solar cells and field-effect transistors. In optoelectronics, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as a fluorescent probe for the detection of metal ions and biomolecules. In bioimaging, N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as a fluorescent dye for the labeling of cells and tissues.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S2/c13-8-2-1-3-9(6-8)16-20(17,18)10-4-5-11-12(7-10)15-19-14-11/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJODJJNRYGSLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876091.png)
![{2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B3876096.png)


![ethyl 2-[3-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876122.png)


![1-(1-cyclopenten-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3876139.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3876160.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B3876167.png)
![N-[4-(dimethylamino)phenyl]-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B3876175.png)

![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B3876189.png)